
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Descripción general
Descripción
2-Pyridinyl(tetrahydro-2-furanyl)methanone is a chemical compound with the molecular formula C10H11NO2 . It is used in diverse scientific research due to its unique structure.
Synthesis Analysis
The synthesis of compounds similar to 2-Pyridinyl(tetrahydro-2-furanyl)methanone involves various methodologies, including the ring closure of 1,5-diketones and cross-coupling reactions . Another method involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .Molecular Structure Analysis
The molecular structure of 2-Pyridinyl(tetrahydro-2-furanyl)methanone can be viewed as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Coordination Chemistry
The furanyl-functionalised terpyridines, such as “2-Pyridinyl(tetrahydro-2-furanyl)methanone”, are known for their excellent complexing properties as N-donor ligands. They can form stable chelate complexes with various main-group, transition-metal, and lanthanide cations. This stability is due to the thermodynamic chelate effect and the σ-donor/π-acceptor character of the dative metal–nitrogen bond in pyridine .
Medicinal Chemistry
In medicinal chemistry, these compounds are explored for their potential biological activities. The furan ring, in particular, can undergo oxidative cleavage to form carboxylates, which are valuable in drug design and synthesis .
Material Sciences
The furanyl group attached to terpyridines can undergo chemical and electrochemical oxidation to afford polymers. These polymers exhibit photophysical properties, making them suitable for applications in materials science, such as in the development of organic semiconductors and photovoltaic materials .
Photovoltaic Applications
Furanyl-functionalised terpyridines can be used in photovoltaic applications due to their ability to form polymers with interesting photophysical properties. These properties are crucial for the development of efficient and durable solar cells .
Catalyst Design
The versatile nature of furanyl-functionalised terpyridines allows them to be used as catalysts in various chemical reactions. Their ability to form stable complexes with metals can be harnessed to catalyze reactions with high precision and efficiency .
Advanced Material Development
Combining the intrinsic properties of heteroaromatics like furan and pyridine leads to the preparation of advanced materials. These materials can feature novel properties, such as enhanced conductivity or unique optical characteristics, which are valuable in the development of new technologies .
Propiedades
IUPAC Name |
oxolan-2-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-2,4,6,9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYCNYKROLTBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672438 | |
| Record name | (Oxolan-2-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-35-1 | |
| Record name | (Oxolan-2-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
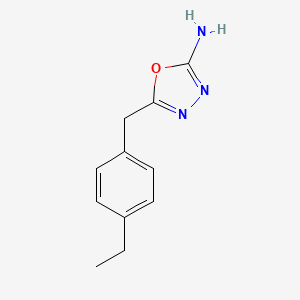
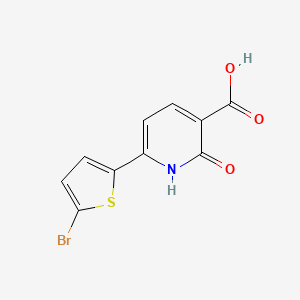
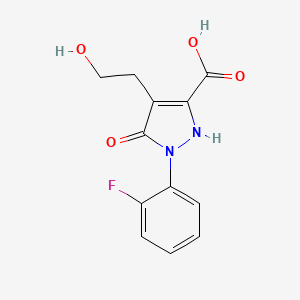
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)

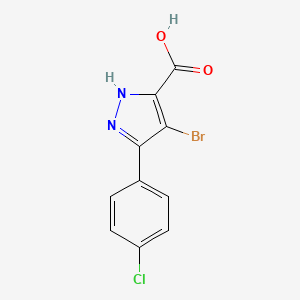

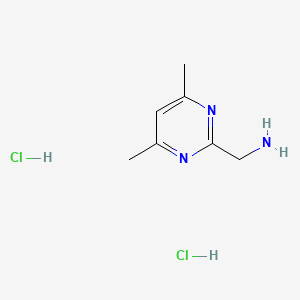
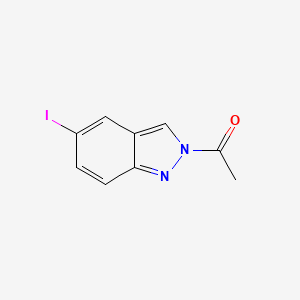
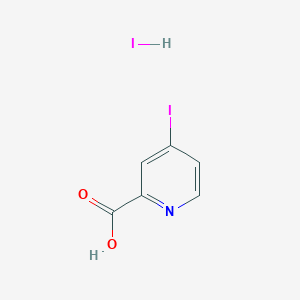
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
